An In-depth Technical Guide to 2-(4-ethoxyphenyl)isoindoline
An In-depth Technical Guide to 2-(4-ethoxyphenyl)isoindoline
Abstract: This technical guide provides a comprehensive overview of 2-(4-ethoxyphenyl)isoindoline, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from closely related analogues and established synthetic methodologies to present a detailed profile. It covers the compound's identification, plausible synthetic routes, predicted physicochemical and spectroscopic properties, and essential safety and handling protocols. This document is intended for researchers, scientists, and drug development professionals working with isoindoline-based scaffolds. The isoindoline core is a significant pharmacophore found in a variety of clinically approved drugs.[1][2]
Compound Identification and Structure
While a specific CAS number for 2-(4-ethoxyphenyl)isoindoline is not readily found in major chemical databases, its structure and nomenclature can be confidently defined based on IUPAC conventions. The isoindoline scaffold is a bicyclic heterocycle consisting of a benzene ring fused to a pyrrolidine ring.[3]
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Systematic IUPAC Name: 2-(4-ethoxyphenyl)-2,3-dihydro-1H-isoindole
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Common Name: 2-(4-ethoxyphenyl)isoindoline
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Molecular Formula: C₁₆H₁₇NO
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Molecular Weight: 239.31 g/mol
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Chemical Structure:
Caption: Synthetic workflow for 2-(4-ethoxyphenyl)isoindoline.
Experimental Protocol: Reductive Amination
Materials:
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o-Phthalaldehyde
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4-Ethoxyaniline
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Sodium triacetoxyborohydride (NaBH(OAc)₃)
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Dichloromethane (DCM), anhydrous
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Acetic acid (glacial)
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Saturated sodium bicarbonate solution
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Brine
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Anhydrous magnesium sulfate (MgSO₄)
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Standard laboratory glassware and magnetic stirrer
Procedure:
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To a solution of o-phthalaldehyde (1.0 eq) in anhydrous DCM, add 4-ethoxyaniline (1.0 eq) and a catalytic amount of glacial acetic acid.
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Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.
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Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
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Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
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Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.
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Separate the organic layer, and extract the aqueous layer with DCM.
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Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
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Filter the mixture and concentrate the filtrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to afford 2-(4-ethoxyphenyl)isoindoline.
Physicochemical and Spectroscopic Profile
The following properties are predicted based on the structure of 2-(4-ethoxyphenyl)isoindoline and data from analogous compounds.
| Property | Predicted Value |
| Physical State | White to off-white solid [4] |
| Melting Point | Not available; likely in the range of 100-150 °C |
| Boiling Point | > 300 °C (decomposes) |
| Solubility | Soluble in common organic solvents (DCM, CHCl₃, EtOAc) |
| pKa (basic) | Estimated to be in the range of 4-5 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: Expected signals would include aromatic protons from both the isoindoline and the 4-ethoxyphenyl moieties. The ethoxy group would show a characteristic triplet and quartet. The benzylic protons of the isoindoline ring would likely appear as a singlet.
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¹³C NMR: The spectrum would show distinct signals for the aromatic carbons, the ethoxy carbons, and the benzylic carbons of the isoindoline ring.
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic peaks for C-H stretching of aromatic and aliphatic groups, C=C stretching of the aromatic rings, and C-N and C-O stretching vibrations.
Mass Spectrometry (MS)
The mass spectrum should exhibit a molecular ion peak (M⁺) at m/z 239.31, corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the ethoxy group and cleavage of the isoindoline ring.
Safety and Handling
As with any chemical compound, proper safety precautions should be taken when handling 2-(4-ethoxyphenyl)isoindoline and its precursors.
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves. [5]* Engineering Controls: Work in a well-ventilated area, preferably a chemical fume hood. [5]* Handling: Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water. [5]* Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents. [5]* Disposal: Dispose of in accordance with local, state, and federal regulations.
Applications in Research and Drug Development
The isoindoline scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous biologically active compounds. [2]N-aryl isoindolines, in particular, are explored for a range of therapeutic applications.
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Analgesic and Anti-inflammatory Agents: Isoindoline derivatives have shown potential as inhibitors of cyclooxygenases (COX) and lipoxygenases (LOX), which are key enzymes in inflammatory pathways. [6]* Anticancer Agents: The isoindoline core is present in drugs like thalidomide and its analogues, which have immunomodulatory and anti-angiogenic properties used in cancer therapy. [7]* Central Nervous System (CNS) Active Compounds: The structural similarity of the isoindoline moiety to certain neurotransmitters has led to its investigation in the development of drugs targeting the CNS.
The ethoxyphenyl group in 2-(4-ethoxyphenyl)isoindoline can modulate the compound's lipophilicity and potential for hydrogen bonding, which may influence its pharmacokinetic and pharmacodynamic properties. Further research into this and similar compounds could lead to the discovery of novel therapeutic agents.
References
Sources
- 1. Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core [mdpi.com]
- 2. Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core[v1] | Preprints.org [preprints.org]
- 3. Isoindole - Wikipedia [en.wikipedia.org]
- 4. Isoindoline | 496-12-8 [chemicalbook.com]
- 5. fishersci.com [fishersci.com]
- 6. Design and Synthesis of 2-(Arylmethylideneamino) Isoindolines as New Potential Analgesic and Anti-Inflammatory Agents: A Molecular Hybridization Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
